Fmoc-OBt

Vue d'ensemble

Description

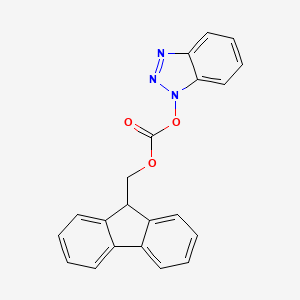

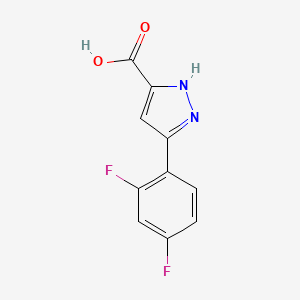

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is a useful research compound. Its molecular formula is C21H15N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.

The exact mass of the compound (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fmoc-OBt dans les applications de recherche scientifique : This compound, également connu sous le nom de (9H-fluorèn-9-yl)méthyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate ou de 9-fluorènylméthyl 1-benzotriazolyl carbonate, est un composé doté de plusieurs applications uniques dans la recherche scientifique. Vous trouverez ci-dessous des sections détaillées axées sur différentes applications :

Synthèse peptidique en phase solide (SPPS)

This compound est largement utilisé dans la synthèse peptidique en phase solide (SPPS) en raison de sa fiabilité et de sa qualité. Il facilite la synthèse des peptides en protégeant le groupe amino pendant la réaction de couplage .

Modification des peptides

En plus de la SPPS, this compound est utilisé pour la modification des peptides. Cela implique la modification des chaînes peptidiques afin de modifier leurs propriétés ou de conjuguer d'autres molécules à des fins de recherche variées .

Formation d'hydrogel biomédical

Les dérivés Fmoc, y compris this compound, peuvent être utilisés pour créer des hydrogels autoportants. Ces hydrogels présentent des applications biomédicales potentielles, telles que des systèmes de délivrance de médicaments ou des échafaudages pour l'ingénierie tissulaire .

Sélection du lieur dans la synthèse peptidique

Le choix des lieurs est crucial dans la synthèse peptidique, et this compound joue un rôle dans ce processus. Il agit comme un lieur qui peut être clivé dans des conditions douces sans affecter la structure du peptide .

Études mécanistiques dans la synthèse peptidique

Les chercheurs utilisent this compound pour étudier les aspects mécanistiques de la synthèse peptidique. Comprendre ces mécanismes permet d'améliorer les stratégies de synthèse et le rendement peptidique .

Mécanisme D'action

Target of Action

The primary target of Fmoc-OBt, also known as (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate or 9-Fluorenylmethyl 1-benzotriazolyl carbonate, is the amine group in organic compounds . The compound is frequently used as a protecting group for amines during organic synthesis .

Mode of Action

This compound interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions . The reaction liberates HCl, which is neutralized by the base .

Biochemical Pathways

The introduction of the Fmoc group to the amine forms a protective barrier that prevents the amine from participating in unwanted reactions during the synthesis process . This allows for the selective manipulation of other functional groups in the molecule without affecting the amine .

Pharmacokinetics

It’s worth noting that the fmoc group isbase-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of this compound’s action is the protection of the amine group during organic synthesis . After the synthesis is complete, the Fmoc group can be removed, revealing the original amine group . This allows for the synthesis of complex organic compounds without unwanted side reactions involving the amine .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for both the introduction and removal of the Fmoc group . Additionally, Fmoc-Cl, used to introduce the Fmoc group, is sensitive to moisture and heat . Therefore, the reaction conditions must be carefully controlled to ensure successful protection and deprotection of the amine .

Analyse Biochimique

Biochemical Properties

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with acylating agents, enhancing their reactivity and efficiency in peptide bond formation . The nature of these interactions is primarily through covalent bonding, where the compound acts as a coupling reagent, promoting the formation of stable peptide bonds.

Cellular Effects

The effects of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. The compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . These changes can lead to variations in cellular energy production and overall cell health.

Molecular Mechanism

At the molecular level, (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting proteases involved in peptide degradation . This inhibition leads to an increase in peptide stability and prolongs their functional activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance peptide synthesis without significant adverse effects . At high doses, it can cause toxicity, leading to cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, influencing their activity and altering metabolic flux . The compound can also affect metabolite levels, leading to changes in the concentrations of key metabolic intermediates.

Transport and Distribution

Within cells and tissues, (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, enhancing its functional specificity.

Propriétés

IUPAC Name |

benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPZTVPSAKHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412224 | |

| Record name | Fmoc-OBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-71-5 | |

| Record name | Fmoc-OBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl 1-benzotriazolyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Fmoc-OBt favored for introducing the Fmoc protecting group onto amines and amino acids in peptide synthesis?

A1: this compound exhibits several advantages that make it a preferred choice:

- High Reactivity: this compound readily reacts with primary amines, forming the Fmoc-protected amine derivative. This reactivity stems from the benzotriazole moiety, which acts as a leaving group, facilitating the reaction. []

- Mild Conditions: The reaction proceeds efficiently under mild conditions, typically at room temperature and in the presence of a base. This minimizes the risk of side reactions or racemization, critical factors in peptide synthesis. []

- Solubility: this compound is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane. This solubility facilitates the reaction and purification processes. []

Q2: What are the safety concerns regarding this compound handling and storage?

A2: While this compound is a valuable reagent, it does pose some safety concerns:

- Irritant: this compound is classified as an irritant to the eyes, skin, and respiratory system. Direct contact can lead to redness, itching, or discomfort. Inhalation may irritate the respiratory tract. []

- Storage: To maintain its stability and minimize potential hazards, this compound should be stored at a low temperature (2-8°C) in a dry environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)